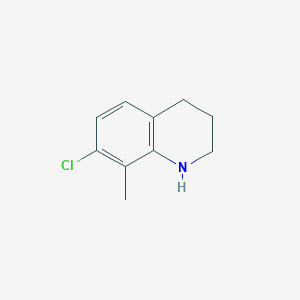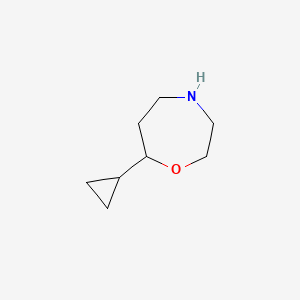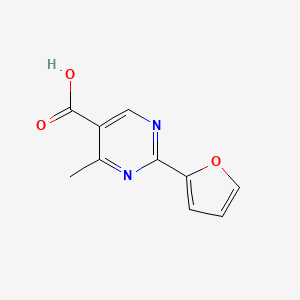
H-Gly-hyp-ala-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
H-Gly-hyp-ala-OH, also known as H-Gly-Ala-Hyp-OH, is a collagen tripeptide fragment. It is composed of glycine, hydroxyproline, and alanine. This compound is significant in the study of collagen, which is a primary structural protein in various connective tissues in animals .
準備方法
Synthetic Routes and Reaction Conditions
H-Gly-hyp-ala-OH can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process typically includes the following steps:
Attachment of the first amino acid: The first amino acid, glycine, is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to allow the next amino acid to react.
Coupling: The next amino acid, hydroxyproline, is added and coupled to the growing peptide chain.
Repetition: The deprotection and coupling steps are repeated for alanine.
Cleavage: The completed peptide is cleaved from the resin and purified
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves rigorous quality control measures to ensure the purity and integrity of the final product .
化学反応の分析
Types of Reactions
H-Gly-hyp-ala-OH can undergo various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyproline residue, potentially affecting the peptide’s stability and function.
Reduction: This reaction can reduce disulfide bonds if present, altering the peptide’s structure.
Substitution: Amino acid residues can be substituted to create analogs with different properties
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as dithiothreitol (DTT) and beta-mercaptoethanol are used.
Substitution: Protecting groups and coupling reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) are commonly used
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxyproline derivatives, while substitution can yield various peptide analogs .
科学的研究の応用
H-Gly-hyp-ala-OH has numerous applications in scientific research:
Chemistry: It is used as a model compound to study peptide synthesis and structure.
Biology: It helps in understanding collagen’s role in biological processes and its interaction with other biomolecules.
Medicine: It is investigated for its potential therapeutic applications, including wound healing and tissue regeneration.
Industry: It is used in the development of biomaterials and cosmetic products
作用機序
H-Gly-hyp-ala-OH exerts its effects by interacting with collagen receptors and enzymes involved in collagen metabolism. It can enhance collagen synthesis and stability, promoting tissue repair and regeneration. The molecular targets include collagen-binding integrins and matrix metalloproteinases (MMPs), which play crucial roles in extracellular matrix remodeling .
類似化合物との比較
Similar Compounds
H-Gly-Pro-Hyp-OH: Another collagen tripeptide fragment with similar properties.
H-Gly-Ala-Gly-OH: A simpler tripeptide used in peptide synthesis studies.
H-Gly-Hyp-Gly-OH: A variant with different amino acid sequence affecting its properties .
Uniqueness
H-Gly-hyp-ala-OH is unique due to its specific amino acid sequence, which imparts distinct structural and functional properties. Its hydroxyproline residue is crucial for stabilizing the collagen triple helix, making it a valuable model for studying collagen-related processes .
特性
分子式 |
C10H17N3O5 |
|---|---|
分子量 |
259.26 g/mol |
IUPAC名 |
(2S)-2-[[(2S,4R)-1-(2-aminoacetyl)-4-hydroxypyrrolidine-2-carbonyl]amino]propanoic acid |
InChI |
InChI=1S/C10H17N3O5/c1-5(10(17)18)12-9(16)7-2-6(14)4-13(7)8(15)3-11/h5-7,14H,2-4,11H2,1H3,(H,12,16)(H,17,18)/t5-,6+,7-/m0/s1 |
InChIキー |
IYMJGOPMNWSYKR-XVMARJQXSA-N |
異性体SMILES |
C[C@@H](C(=O)O)NC(=O)[C@@H]1C[C@H](CN1C(=O)CN)O |
正規SMILES |
CC(C(=O)O)NC(=O)C1CC(CN1C(=O)CN)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl thiazolo[4,5-c]pyridine-6-carboxylate](/img/structure/B13155515.png)


![3-amino-6-nitro-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one](/img/structure/B13155522.png)



![3-Methoxyspiro[3.3]heptane-1-sulfonyl chloride](/img/structure/B13155529.png)



![4-Methoxy-1-oxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13155572.png)
![1-[(Benzyloxy)methyl]-4-bromo-1H-pyrazol-3-amine](/img/structure/B13155578.png)
